

Spectroscopic and Synthetic Profile of N-Boc-2-(aminoethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Aminoethyl)-1-N-boc-piperidine

Cat. No.: B1272298

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-2-(aminoethyl)piperidine, a key intermediate in pharmaceutical synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Furthermore, it outlines a representative synthetic protocol and the methodologies for acquiring the spectroscopic data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Boc-2-(aminoethyl)piperidine (tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate), with the molecular formula $C_{12}H_{24}N_2O_2$ and a molecular weight of 228.33 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.0 - 4.2	m	1H	CH (Piperidine C2)
~2.9 - 3.1	m	2H	CH ₂ (Ethyl CH ₂)
~2.6 - 2.8	m	2H	CH ₂ (Piperidine C6)
~2.5	t	2H	CH ₂ (Ethyl CH ₂)
~1.2 - 1.8	m	6H	CH ₂ (Piperidine C3, C4, C5)
1.45	s	9H	C(CH ₃) ₃ (Boc)
(variable)	br s	2H	NH ₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
~155.0	C=O (Boc)
~79.5	C(CH ₃) ₃ (Boc)
~57.0	CH (Piperidine C2)
~46.5	CH ₂ (Piperidine C6)
~40.0	CH ₂ (Ethyl CH ₂)
~35.0	CH ₂ (Ethyl CH ₂)
~30.0	CH ₂ (Piperidine C4)
~28.5	C(CH ₃) ₃ (Boc)
~25.0	CH ₂ (Piperidine C5)
~20.0	CH ₂ (Piperidine C3)

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350 - 3200	Medium, Broad	N-H stretch (amine)
~2930, 2850	Strong	C-H stretch (aliphatic)
~1690	Strong	C=O stretch (Boc carbamate)
~1450	Medium	C-H bend (methylene)
~1365	Medium	C-H bend (tert-butyl)
~1170	Strong	C-N stretch, C-O stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Adduct
229.1911	[M+H] ⁺
251.1730	[M+Na] ⁺
227.1765	[M-H] ⁻

Experimental Protocols

The following are representative protocols for the synthesis and spectroscopic characterization of N-Boc-2-(aminoethyl)piperidine. These are based on established methods for similar compounds.

Synthesis of N-Boc-2-(aminoethyl)piperidine

A plausible synthetic route involves the mono-Boc protection of 2-(aminoethyl)piperidine.

Materials:

- 2-(Aminoethyl)piperidine

- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

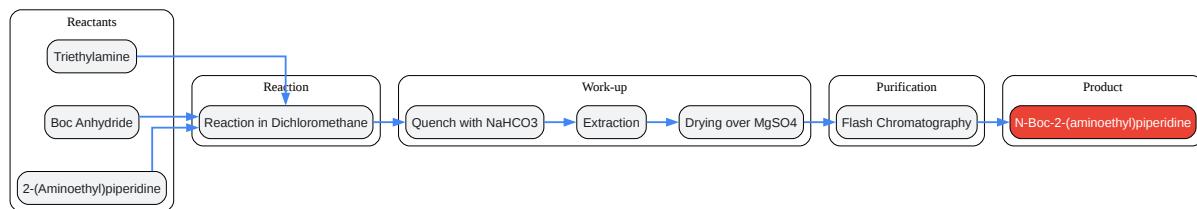
- Dissolve 2-(aminoethyl)piperidine (1.0 eq) in dichloromethane in a round-bottom flask.
- Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-(aminoethyl)piperidine.

Spectroscopic Analysis

NMR Spectroscopy:

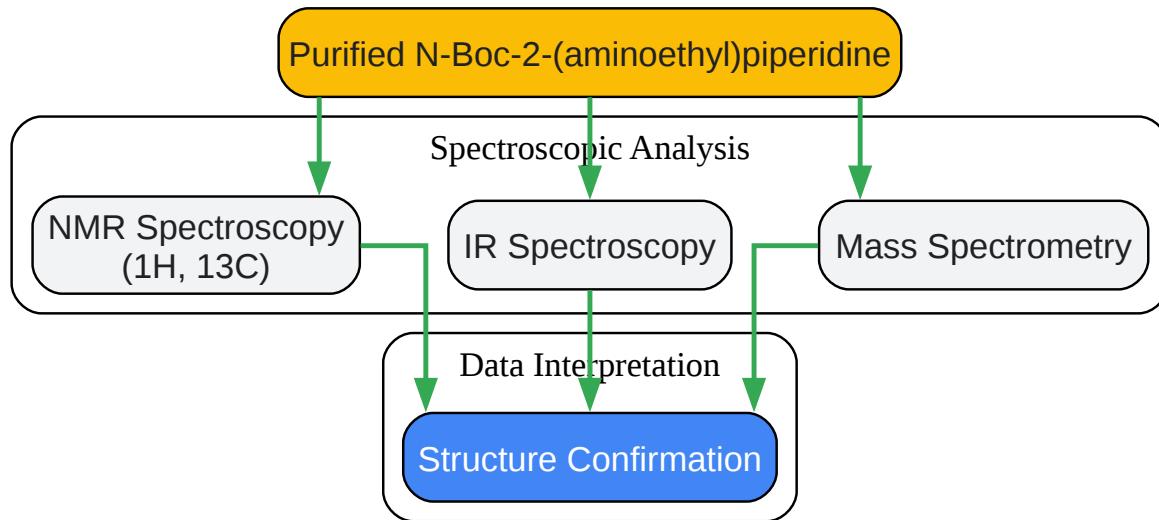
- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or other suitable deuterated solvent in an NMR tube.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR: Obtain the spectrum using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR: Obtain the spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

IR Spectroscopy:


- Sample Preparation: Place a small amount of the neat compound (if liquid) or prepare a thin film by dissolving the solid in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, prepare a KBr pellet.
- Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the range of 4000-400 cm^{-1} . Report the absorption bands as wavenumbers (cm^{-1}).

Mass Spectrometry:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The data is reported as the mass-to-charge ratio (m/z).


Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis and analytical workflow for N-Boc-2-(aminoethyl)piperidine.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for N-Boc-2-(aminoethyl)piperidine.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for structural characterization.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-Boc-2-(aminoethyl)piperidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272298#n-boc-2-aminoethyl-piperidine-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com